3-Hexylbut-3-en-2-one
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Overview
Description
3-Hexylbut-3-en-2-one is an organic compound with the molecular formula C10H18O It is a ketone with a hexyl group attached to the third carbon of a butenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexylbut-3-en-2-one can be achieved through several methods. One common approach involves the aldol condensation of hexanal with acetone under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the enolate intermediate, which then undergoes condensation to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Hexylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: :
Properties
CAS No. |
68318-17-2 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-methylidenenonan-2-one |
InChI |
InChI=1S/C10H18O/c1-4-5-6-7-8-9(2)10(3)11/h2,4-8H2,1,3H3 |
InChI Key |
GNRZAJLYNQVOHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=C)C(=O)C |
Origin of Product |
United States |
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